A Technical Guide to N-Methyl-N-(1-naphthylmethyl)amine: Properties, Synthesis, and Pharmaceutical Applications
A Technical Guide to N-Methyl-N-(1-naphthylmethyl)amine: Properties, Synthesis, and Pharmaceutical Applications
This guide provides an in-depth technical overview of N-Methyl-N-(1-naphthylmethyl)amine, a critical chemical intermediate in the pharmaceutical industry. Primarily aimed at researchers, chemists, and professionals in drug development, this document synthesizes key information regarding its chemical identity, synthesis protocols, analytical characterization, and principal applications, with a focus on the scientific rationale behind its use and handling.
Chemical Identity and Physicochemical Properties
N-Methyl-N-(1-naphthylmethyl)amine, also known as N-methyl-1-naphthalenemethanamine, is a secondary amine featuring a methyl group and a naphthylmethyl group attached to a nitrogen atom.[1][2] It is most commonly identified by its CAS Number 14489-75-9 .[1][3][4][5] Its hydrochloride salt is also a common form, registered under CAS Number 65473-13-4 .[6] The distinction between the free base and its salt is critical, as their physical properties and handling requirements differ significantly.
The molecular structure consists of a naphthalene ring system linked to a methylaminomethyl group. This structure is fundamental to its role as a building block in the synthesis of more complex molecules.
Caption: Chemical structure of N-Methyl-N-(1-naphthylmethyl)amine.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 14489-75-9 | 65473-13-4 | [1][3][4][6] |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN | [1][7] |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1][2][6] |
| Appearance | Colorless to light brown/yellow liquid | White to light yellow crystalline powder | [1][3][4] |
| Boiling Point | 287.9 °C at 760 mmHg | 287.9 °C (decomposes) | [1][7] |
| Melting Point | N/A | 191-193 °C | [4][6][7] |
| Density | ~1.036 - 1.05 g/cm³ | ~1.05 g/cm³ | [1][4] |
| Flash Point | 146.6 °C | N/A | [1][4] |
| Solubility | Insoluble in water | Soluble in water, DMSO, Methanol | [7][8] |
Synthesis and Mechanistic Insights
The synthesis of N-Methyl-N-(1-naphthylmethyl)amine is a well-documented process, crucial for ensuring a high-purity supply for pharmaceutical manufacturing. A common and scalable method involves a two-step process starting from 1-chloromethylnaphthalene.[9][10]
Step 1: Formation of N-methyl-N-(1-naphthylmethyl)-formamide The process begins with the reaction of 1-chloromethylnaphthalene with N-methylformamide. This reaction is typically performed in the presence of a mild base and a phase transfer catalyst (PTC).[9][10]
-
Causality: The use of a PTC is a key process optimization. It facilitates the transfer of the N-methylformamide anion from the aqueous or solid phase to the organic phase where 1-chloromethylnaphthalene resides, significantly enhancing the reaction rate and yield while avoiding the need for harsh, anhydrous conditions or strong bases like sodium hydride. This choice makes the process more economical and safer for large-scale production.[9]
Step 2: Hydrolysis to N-Methyl-N-(1-naphthylmethyl)amine The resulting formamide intermediate is then hydrolyzed to yield the final product. This can be achieved through either acid or base catalysis.[9][10][11]
-
Acid Hydrolysis: The formamide is suspended in an aqueous acid solution (e.g., 10% sulfuric acid) and heated to reflux.[10][11] After reaction completion, the mixture is cooled, extracted to remove organic impurities, and then basified to liberate the free amine, which is subsequently extracted.[10][11]
-
Base Hydrolysis: Alternatively, the formamide can be heated with a strong base like sodium hydroxide.[11] The workup is similar, involving extraction of the final product.
The choice between acid and base hydrolysis often depends on the stability of the reactants and products to the specific pH conditions and the desired purity profile.
Caption: Generalized workflow for the synthesis of N-Methyl-N-(1-naphthylmethyl)amine.
Analytical Methodologies and Quality Control
Ensuring the purity of N-Methyl-N-(1-naphthylmethyl)amine is paramount, especially given its use as a pharmaceutical intermediate. Impurities from starting materials or side reactions can impact the yield and purity of the final active pharmaceutical ingredient (API).
Gas Chromatography (GC): A validated GC method is essential for quality control, particularly for detecting and quantifying residual starting materials like naphthalene.[12] A rapid and specific GC method has been developed for this purpose.[12]
Protocol: GC Determination of Naphthalene Impurity [12]
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 5% SE-30 packed column.
-
Sample Preparation: Accurately weigh the N-Methyl-N-(1-naphthylmethyl)amine sample and dissolve in a suitable solvent, such as toluene.
-
Standard Preparation: Prepare a standard solution of naphthalene in toluene at a known concentration (e.g., 100 ppm).
-
Chromatographic Conditions:
-
Injector Temperature: 275°C
-
Oven Program: Start at 150°C for 5 min, ramp at 15°C/min to 225°C, hold for 6 min, then ramp at 25°C/min to 250°C, and hold for 3 min.
-
Carrier Gas: Nitrogen
-
Injection Volume: 0.4 µL
-
-
Analysis: Inject the blank (toluene), standard, and sample solutions. The specificity is confirmed by comparing the retention times. Quantify the naphthalene content by comparing the peak area in the sample to that of the standard. The detection level can be established as low as 10 ppm.[12]
Spectroscopic Characterization: Structural confirmation and routine identification are typically performed using spectroscopic methods. Data for N-Methyl-N-(1-naphthylmethyl)amine is available in public databases.[2]
-
Mass Spectrometry (GC-MS): Provides fragmentation patterns for structural elucidation and identification.[2]
-
Infrared (IR) and Raman Spectroscopy: Used to confirm the presence of functional groups (N-H, C-N, aromatic C-H) and the overall molecular fingerprint.[2]
Core Applications in Pharmaceutical Development
The primary and most significant application of N-Methyl-N-(1-naphthylmethyl)amine is its role as a key intermediate in the synthesis of allylamine antifungal agents.[1][7][8][11]
Synthesis of Terbinafine and Butenafine: This compound serves as the backbone for drugs like Terbinafine and Butenafine.[1][7] The synthesis involves the N-alkylation of N-Methyl-N-(1-naphthylmethyl)amine with an appropriate allyl or cinnamyl halide. For instance, in the synthesis of Naftifine (a related compound), N-methyl-N-1-naphthylmethylamine is condensed with cinnamyl bromide. This reaction highlights the nucleophilic character of the secondary amine, which is central to its utility as a building block.
Caption: Role as a key intermediate in the synthesis of Terbinafine.
This role as a precursor to high-value APIs makes the consistent supply and stringent quality control of N-Methyl-N-(1-naphthylmethyl)amine a critical aspect of pharmaceutical supply chains.[7]
Safety, Handling, and Storage
Proper handling of N-Methyl-N-(1-naphthylmethyl)amine and its hydrochloride salt is essential to ensure laboratory and personnel safety. The compound is classified as an irritant.[4][11][13]
| Hazard Statement | Description | GHS Class | Source(s) |
| H301 | Toxic if swallowed | Acute toxicity, oral | [14] |
| H315 | Causes skin irritation | Skin Irrit. 2 | [14][15][16] |
| H319 | Causes serious eye irritation | Eye Irrit. 2 | [14][15][16] |
| H335 | May cause respiratory irritation | STOT SE 3 | [15][16] |
| H411 | Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 | [14] |
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspect before use), and safety goggles with side-shields or a face shield.[14][17][18] In case of insufficient ventilation, use a full-face respirator.[14]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[17] Avoid breathing vapors or dust.[15][18] Prevent contact with skin and eyes.[17] Wash hands thoroughly after handling.[14][15]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][18]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[15][17][18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Get emergency medical help immediately.[14][17]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15][17] Keep away from strong oxidizing agents.[17] The free base may be sensitive to air and light, so storage under an inert atmosphere is recommended.[3]
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